molecular formula C21H23FN2O2S2 B2707667 N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2,4,6-trimethylbenzene-1-sulfonamide CAS No. 946328-40-1

N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2,4,6-trimethylbenzene-1-sulfonamide

Cat. No.: B2707667
CAS No.: 946328-40-1
M. Wt: 418.55
InChI Key: AQBDVQIGDKKGRB-UHFFFAOYSA-N
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Description

N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2,4,6-trimethylbenzene-1-sulfonamide is a complex organic compound that features a thiazole ring, a fluorophenyl group, and a benzenesulfonamide moiety

Scientific Research Applications

Mechanism of Action

The mechanism of action would depend on the specific biological target of the compound. For example, sulfonamides are known to inhibit the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid in bacteria, leading to their antibacterial effects .

Future Directions

The future directions for research on this compound would depend on its biological activity and potential therapeutic uses. Given the known properties of sulfonamides and thiazoles, it could be interesting to explore its potential as a pharmaceutical drug .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2,4,6-trimethylbenzene-1-sulfonamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the nitro groups, converting them to amines.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2,4,6-trimethylbenzene-1-sulfonamide is unique due to its combination of a thiazole ring, a fluorophenyl group, and a benzenesulfonamide moiety. This combination of functional groups provides a distinct set of chemical and biological properties that are not commonly found in other compounds.

Properties

IUPAC Name

N-[2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-2,4,6-trimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23FN2O2S2/c1-13-10-14(2)20(15(3)11-13)28(25,26)23-9-8-19-16(4)24-21(27-19)17-6-5-7-18(22)12-17/h5-7,10-12,23H,8-9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQBDVQIGDKKGRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)NCCC2=C(N=C(S2)C3=CC(=CC=C3)F)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23FN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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